tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1261940-28-6
VCID: VC0058726
InChI: InChI=1S/C19H26F3NO3/c1-18(2,3)26-17(24)23-11-5-4-8-15(23)10-12-25-16-9-6-7-14(13-16)19(20,21)22/h6-7,9,13,15H,4-5,8,10-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC1CCOC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C19H26F3NO3
Molecular Weight: 373.416

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate

CAS No.: 1261940-28-6

Cat. No.: VC0058726

Molecular Formula: C19H26F3NO3

Molecular Weight: 373.416

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate - 1261940-28-6

Specification

CAS No. 1261940-28-6
Molecular Formula C19H26F3NO3
Molecular Weight 373.416
IUPAC Name tert-butyl 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H26F3NO3/c1-18(2,3)26-17(24)23-11-5-4-8-15(23)10-12-25-16-9-6-7-14(13-16)19(20,21)22/h6-7,9,13,15H,4-5,8,10-12H2,1-3H3
Standard InChI Key PNLRGASBTNNECM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1CCOC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structure

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate features a piperidine core with a Boc protection group on the nitrogen atom. The compound contains a trifluoromethyl substituent on the phenoxy group, which contributes to its unique chemical properties. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in pharmaceutical compounds, while the Boc group serves as a protecting group for the piperidine nitrogen during synthetic procedures.

Basic Identifiers and Properties

The following table summarizes the key identifiers and fundamental properties of tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate:

PropertyValue
CAS Number1261940-28-6
Molecular FormulaC₁₉H₂₆F₃NO₃
Molecular Weight373.41 g/mol
InChI KeyPNLRGASBTNNECM-UHFFFAOYNA-N
MDL NumberMFCD18311884
Storage ConditionRoom temperature or sealed in dry conditions at 2-8°C
SensitivityIRRITANT
Typical Purity95%

Chemical Structure and Representation

The compound's structure consists of several key components:

  • A piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen position

  • A 2-carbon linker (ethyl bridge) connecting the piperidine to the phenoxy group

  • A phenoxy group with a trifluoromethyl substituent at the meta position

The SMILES representation of the compound is:
O=C(N1C(CCOC2=CC=CC(C(F)(F)F)=C2)CCCC1)OC(C)(C)C

Synonyms and Alternative Nomenclature

The compound is known by several names in chemical databases and literature:

  • 1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine

  • tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate

  • 1-Piperidinecarboxylic acid, 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-, 1,1-dimethylethyl ester

This diversity in nomenclature reflects the complex structure of the compound and different systematic naming conventions used across chemical databases.

Related Compounds

Several structurally related compounds appear in chemical research:

  • Other Boc-protected piperidine derivatives with different substituents

  • Compounds with trifluoromethylphenoxy groups attached to different heterocyclic systems

  • Compounds with varied linker lengths between the piperidine and phenoxy groups

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